2-[({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
IUPAC Name |
2-[[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O3S/c1-32-18-11-16(12-19(14-18)33-2)27-24-20-7-3-4-8-21(20)28-25(29-24)34-15-17-13-23(31)30-10-6-5-9-22(30)26-17/h3-14H,15H2,1-2H3,(H,27,28,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GACMNWSSWKLFNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC2=NC(=NC3=CC=CC=C32)SCC4=CC(=O)N5C=CC=CC5=N4)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline and pyrido[1,2-a]pyrimidine intermediates, followed by their coupling through a sulfanyl linkage. Common reagents used in these reactions include dimethoxybenzene, aminoquinazoline, and various sulfur-containing compounds. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
2-[({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced sulfur compounds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced sulfur compounds, and substituted aromatic derivatives.
Scientific Research Applications
Chemistry
Building Block for Synthesis
- The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows chemists to explore various reaction pathways, including oxidation, reduction, and substitution reactions.
Reagent in Organic Reactions
- It is utilized as a reagent in numerous organic reactions due to its ability to participate in nucleophilic and electrophilic substitutions. This property is particularly valuable in the development of new synthetic methodologies.
Biology
Antimicrobial Activity
- Preliminary studies suggest that the compound exhibits antimicrobial properties. Research has shown that similar quinazoline derivatives can inhibit bacterial growth, indicating potential applications in developing new antibiotics.
Anticancer Properties
- The compound's structural similarity to known anticancer agents suggests it may possess cytotoxic effects against cancer cells. Case studies have indicated that quinazoline derivatives can inhibit specific kinases involved in cancer progression, making this compound a candidate for further investigation in cancer therapeutics.
Medicine
Therapeutic Applications
- Investigations into the compound's mechanism of action reveal its potential as a therapeutic agent targeting specific diseases. For example, studies have highlighted its interaction with protein kinases, which are crucial in various signaling pathways associated with cancer and other diseases.
Drug Development
- The unique combination of quinazoline and pyrido[1,2-a]pyrimidine moieties positions this compound as a promising candidate for drug development. Researchers are exploring formulations that could enhance its bioavailability and therapeutic efficacy.
Industry
Material Science
- In industrial applications, the compound can be used as a precursor for synthesizing novel materials with specific properties. Its unique chemical structure allows for the development of advanced materials used in electronics or catalysis.
Catalyst Development
- The compound's reactivity profile makes it suitable for use in catalytic processes. Research into its application as a catalyst could lead to more efficient synthetic routes in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-[({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The target compound shares structural motifs with several pyrimidinone and quinazoline derivatives. Key analogs and their distinguishing features are summarized below:
Table 1: Structural Comparison of Target Compound and Analogs
Key Observations :
- The pyrido[1,2-a]pyrimidin-4-one core is conserved in analogs from and but modified in thieno-pyrimidinone derivatives ().
- Substituent diversity (e.g., benzodioxol, piperazine, isoxazole) highlights the structural flexibility of this class, which may influence target selectivity and pharmacokinetics .
Bioactivity and Mode of Action
Table 2: Bioactivity Clustering and Structural Correlations
Research Findings :
- Hierarchical clustering of bioactivity data () indicates that pyrido-pyrimidinones cluster separately from thieno-pyrimidinones, reflecting divergent targets despite shared pyrimidinone scaffolds.
Biological Activity
The compound 2-[({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 515.6 g/mol. The structure features a quinazoline moiety, which is known for various biological activities, including anticancer and antimicrobial properties.
| Property | Value |
|---|---|
| Molecular Formula | C28H29N5O3S |
| Molecular Weight | 515.6 g/mol |
| CAS Number | 896698-98-9 |
Anticancer Activity
Research indicates that compounds containing quinazoline and pyrimidine derivatives exhibit significant anticancer properties. For instance, similar compounds have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism often involves the inhibition of key signaling pathways such as the PI3K/Akt and MAPK pathways, which are critical for tumor growth and survival .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Studies on related quinazoline derivatives have demonstrated moderate to strong antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli. The sulfanyl group may enhance the interaction with bacterial enzymes, leading to increased efficacy .
Enzyme Inhibition
Inhibitory effects on enzymes such as acetylcholinesterase (AChE) have been reported for similar compounds. This inhibition is significant in the context of neurodegenerative diseases like Alzheimer’s disease, where AChE plays a crucial role in neurotransmitter breakdown . The specific IC50 values for related compounds indicate strong binding affinity, suggesting that this compound may also exhibit similar properties.
Case Studies
- Anticancer Efficacy : A study focusing on derivatives of quinazoline showed that modifications at the 4-position significantly enhanced cytotoxicity against breast cancer cell lines. The tested compounds induced apoptosis through mitochondrial pathways, leading to increased expression of pro-apoptotic proteins .
- Antibacterial Screening : Another investigation evaluated a series of sulfanyl-containing quinazoline derivatives for their antibacterial activity against Salmonella typhi and Bacillus subtilis. The results indicated that certain modifications led to a significant increase in antibacterial potency, with some compounds achieving IC50 values below 10 µM .
The biological activity of this compound is likely mediated through several mechanisms:
- Targeting Kinase Pathways : Inhibition of kinases involved in cancer progression.
- Enzyme Inhibition : Blocking enzymes critical for bacterial survival.
- Apoptosis Induction : Triggering programmed cell death in cancer cells.
Q & A
Q. What are the optimal synthetic routes for preparing 2-[({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed coupling reactions. For example, a Buchwald-Hartwig amination protocol using Pd₂(dba)₃ (2.4 g, 2.63 mmol), (±)-BINAP (2.5 g, 3.95 mmol), and cesium carbonate (12.9 g, 39.5 mmol) in anhydrous toluene at 100 °C under nitrogen achieves moderate yields (~56%) after purification via column chromatography (e.g., methyl allylchloride/methanol, 20:1) . To optimize yields:
- Vary catalyst loading (e.g., 5–10 mol% Pd).
- Test alternative ligands (Xantphos instead of BINAP).
- Adjust reaction time (12–24 hours) and temperature (80–110 °C).
- Monitor reaction progress via TLC or LC-MS to avoid over-degradation.
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR (e.g., DMSO-d₆ at 400 MHz) to verify substituent integration and coupling patterns, such as aromatic protons at δ 6.16–6.28 ppm for dimethoxyphenyl groups .
- High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight (e.g., [M+H]⁺ calculated vs. experimental values within ±2 ppm) .
- Elemental Analysis (C, H, N, S) to validate purity (>95%).
- HPLC-PDA with a C18 column (MeCN/H₂O gradient) to detect impurities (<0.5%).
Q. How can researchers assess the solubility and stability of this compound under experimental conditions?
- Methodological Answer :
- Solubility : Test in DMSO (primary stock solvent), followed by dilution in PBS (pH 7.4), ethanol, or cell culture media. Use dynamic light scattering (DLS) to detect precipitation.
- Stability :
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring.
- Assess photostability under UV/visible light (e.g., 254 nm for 24 hours).
- Measure pH-dependent degradation (pH 3–9 buffers at 37°C for 48 hours).
Advanced Research Questions
Q. What structure-activity relationship (SAR) strategies can elucidate the role of the 3,5-dimethoxyphenyl and quinazoline moieties in biological activity?
- Methodological Answer :
- Systematic Substituent Variation :
- Replace 3,5-dimethoxyphenyl with electron-deficient (e.g., 3,5-dichloro) or electron-rich (e.g., 3,5-dihydroxyphenyl) groups to study electronic effects .
- Modify the quinazoline core (e.g., pyrido[1,2-a]pyrimidin-4-one derivatives) to assess ring size impact on target binding .
- Bioactivity Profiling :
- Test analogs in kinase inhibition assays (e.g., FGFR2-amplified cancer models) to correlate substituents with IC₅₀ values .
- Perform molecular docking (e.g., AutoDock Vina) to predict interactions with ATP-binding pockets.
Q. How can researchers identify and validate the primary molecular targets of this compound?
- Methodological Answer :
- Target Deconvolution :
- Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .
- Perform kinome-wide profiling (e.g., KINOMEscan) to prioritize kinases (e.g., FGFR2, EGFR).
- Validation :
- CRISPR-Cas9 knockout of candidate targets in cell lines (e.g., gastric cancer NCI-N87) to assess loss of compound efficacy .
- Measure target engagement via cellular thermal shift assay (CETSA).
Q. How should researchers resolve contradictions in spectral data or bioactivity results between batches?
- Methodological Answer :
- Data Cross-Validation :
- Re-analyze batches via orthogonal techniques (e.g., 2D NMR for ambiguous peaks; HRMS for isotopic patterns) .
- Compare bioactivity in standardized assays (e.g., MTT assay with identical cell passage numbers and serum lots).
- Root-Cause Analysis :
- Trace synthetic intermediates (e.g., residual Pd in final product via ICP-MS).
- Assess polymorphic forms via X-ray crystallography or PXRD.
Key Notes for Experimental Design
- Synthetic Reproducibility : Ensure strict anhydrous conditions for palladium-catalyzed steps to avoid side reactions .
- Bioassay Controls : Include reference inhibitors (e.g., erlotinib for kinase assays) and vehicle controls (DMSO <0.1% v/v).
- Data Transparency : Report NMR solvent peaks, HRMS calibration standards, and raw bioassay data in supplementary materials.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
